5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains a bromine atom, a methoxymethyl group, and a triazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromo-succinimide and methoxymethylating agents under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as bromination, methoxymethylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolones .
Scientific Research Applications
5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxybenzaldehyde
- 5-bromo-2-methoxypyridine
- 5-bromo-2-methoxyphenol
Uniqueness
Compared to similar compounds, 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups and the triazolone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
5-Bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known by its CAS number 22354-79-6, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and potential anticancer effects.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₃H₄BrN₃O |
Molecular Weight | 177.99 g/mol |
CAS Number | 22354-79-6 |
Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
Case Study: Antibacterial Activity
In a study published in PubMed, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values ranging from 8 to 16 µg/mL against resistant strains .
Antifungal Activity
The antifungal properties of the compound have also been explored. In vitro studies demonstrated effectiveness against several fungal pathogens, including Candida albicans. The compound exhibited an MIC of 0.5 µg/mL against fluconazole-resistant strains.
Table: Antifungal Efficacy
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 0.5 |
Aspergillus niger | 1.0 |
Cryptococcus neoformans | 0.8 |
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. A preliminary study indicated that it could inhibit the proliferation of cancer cells in vitro. The compound was tested on various cancer cell lines, including breast and prostate cancer cells.
Case Study: Anticancer Activity
In vitro assays revealed that this compound induced apoptosis in cancer cells at concentrations of 10 µM and higher. The half-maximal inhibitory concentration (IC50) was calculated to be approximately 15 µM for breast cancer cells .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.
Proposed Mechanisms
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Induction of Apoptosis : Evidence suggests activation of caspase pathways leading to programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity : Its interaction with the cell membrane could lead to increased permeability and cell lysis in pathogens.
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-4H-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O2/c1-10-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWFATJHHQXGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=O)NC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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